(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thiazolidinone ring. Key reagents used in these steps include hydrazine derivatives, aldehydes, and thiourea. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazolidinone ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential therapeutic applications, such as developing new drugs for various diseases.
Industry: The compound is explored for its use in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinones and pyrazole derivatives, such as:
- (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its chemical behavior and biological activity. The butoxyphenyl group, for example, may enhance its lipophilicity and interaction with biological membranes, potentially leading to unique biological effects compared to similar compounds.
Properties
Molecular Formula |
C29H31N3O2S2 |
---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H31N3O2S2/c1-2-3-18-34-25-16-14-21(15-17-25)27-22(20-31(30-27)23-10-6-4-7-11-23)19-26-28(33)32(29(35)36-26)24-12-8-5-9-13-24/h4,6-7,10-11,14-17,19-20,24H,2-3,5,8-9,12-13,18H2,1H3/b26-19- |
InChI Key |
FVIGIXWSFVVLIA-XHPQRKPJSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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